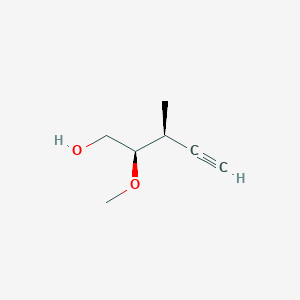
(2R,3S)-2-methoxy-3-methylpent-4-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-methoxy-3-methylpent-4-yn-1-ol is a chiral organic compound with a unique structure that includes both an alkyne and an alcohol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-methoxy-3-methylpent-4-yn-1-ol can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, asymmetric reduction of a suitable precursor can yield the desired compound with high enantiomeric purity. The reaction conditions typically involve low temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high yields and enantiomeric excess. These methods are advantageous due to their specificity and efficiency, reducing the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2-methoxy-3-methylpent-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective reduction.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Alkenes and alkanes from reduction.
- Various substituted derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
(2R,3S)-2-methoxy-3-methylpent-4-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which (2R,3S)-2-methoxy-3-methylpent-4-yn-1-ol exerts its effects depends on its interaction with molecular targets. The compound can act as a substrate for enzymes, undergoing specific transformations that lead to the formation of biologically active products. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions, which are facilitated by the compound’s functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R)-2-methoxy-3-methylpent-4-yn-1-ol
- (2S,3S)-2-methoxy-3-methylpent-4-yn-1-ol
- (2S,3R)-2-methoxy-3-methylpent-4-yn-1-ol
Uniqueness
(2R,3S)-2-methoxy-3-methylpent-4-yn-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity and interactions with other molecules, making it valuable in stereoselective synthesis and research applications.
Propriétés
Numéro CAS |
917878-59-2 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(2R,3S)-2-methoxy-3-methylpent-4-yn-1-ol |
InChI |
InChI=1S/C7H12O2/c1-4-6(2)7(5-8)9-3/h1,6-8H,5H2,2-3H3/t6-,7-/m0/s1 |
Clé InChI |
VWYRPJMOFBORIY-BQBZGAKWSA-N |
SMILES isomérique |
C[C@@H](C#C)[C@H](CO)OC |
SMILES canonique |
CC(C#C)C(CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(1R)-1-[2-(2,5-difluorophenyl)ethyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl]-N'-(2-methyl-4-quinolinyl)-Urea](/img/structure/B14190718.png)
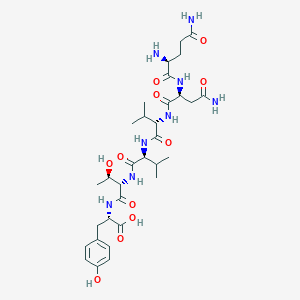
![4-{1-Amino-2-[(thiophene-2-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14190725.png)
![3-[4-(Methylamino)phenyl]prop-2-enoic acid](/img/structure/B14190727.png)
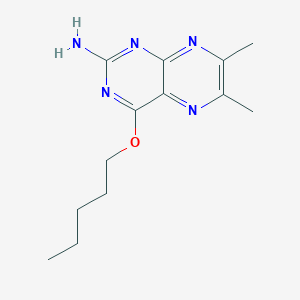
dimethyl-](/img/structure/B14190750.png)

![10-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190761.png)
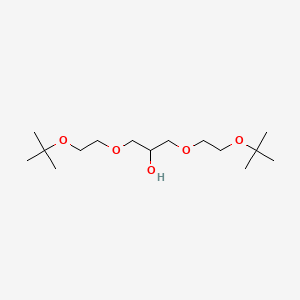
![1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole](/img/structure/B14190779.png)
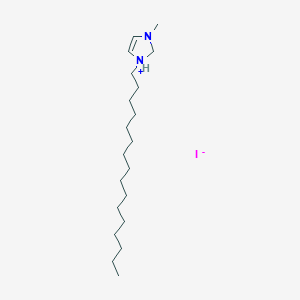
![Bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane](/img/structure/B14190786.png)
![N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14190794.png)
![4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B14190795.png)
